Eszopiclone D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eszopiclone, also known by the brand name Lunesta, is a sedative used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone causes relaxation to help you fall asleep and stay asleep .

Molecular Structure Analysis

Eszopiclone has the molecular formula C17H17ClN6O3 . It is the active stereoisomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones . The (S)-zopiclone has a relatively higher affinity and accounts for much of the action of racemic zopiclone .Chemical Reactions Analysis

The electrochemical oxidation of zopiclone, a compound related to eszopiclone, has been studied. N-Desmethyl zopiclone and zopiclone N-oxide have been reported as products of enzymatic metabolism of the drug .Physical And Chemical Properties Analysis

Eszopiclone has an average mass of 388.808 Da and a monoisotopic mass of 388.105072 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .Applications De Recherche Scientifique

Traitement de l'insomnie chronique

Eszopiclone D8: est largement reconnu pour son efficacité dans le traitement de l'insomnie chronique. Il a été approuvé par la FDA pour un traitement à long terme, démontrant des améliorations significatives de la latence, du maintien et de la qualité du sommeil. Le médicament aide les patients à atteindre un rythme de sommeil plus régulier, ce qui est crucial pour la santé et le bien-être général {svg_1}.

Gestion de l'insomnie comorbide

Les patients souffrant d'insomnie en plus d'autres pathologies, telles que des troubles psychiatriques ou neurologiques, peuvent bénéficier de l'This compound. Il a démontré améliorer le sommeil dans de tels cas complexes, qui peuvent être particulièrement difficiles à traiter en raison de l'interaction de multiples problèmes de santé {svg_2}.

Recherche pharmacologique

This compound: sert de sujet précieux dans la recherche pharmacologique en raison de ses propriétés uniques en tant qu'énantiomère S(+) du zopiclone racémique. Les études se concentrent sur son interaction avec le récepteur GABA et sa plus grande affinité par rapport à son énantiomère R(-), fournissant des informations sur les mécanismes des hypnotiques sédatifs {svg_3}.

Troubles du sommeil dans les populations spéciales

La recherche impliquant l'This compound s'étend également aux populations spéciales, telles que les personnes âgées ou celles atteintes de conditions de santé spécifiques. Les profils d'innocuité et d'efficacité du médicament dans ces groupes sont d'un intérêt particulier, étant donné le potentiel de pharmacocinétique et de pharmacodynamie différentes {svg_4}.

Études comparatives avec d'autres hypnotiques

This compound: est souvent utilisé dans des études comparatives avec d'autres hypnotiques non-benzodiazépiniques. Ces études visent à déterminer l'efficacité relative, l'innocuité et les profils d'effets secondaires de divers somnifères, ce qui est essentiel pour une prise de décision clinique éclairée {svg_5}.

Développement de nouveaux agents thérapeutiques

La structure moléculaire et l'action de l'This compound fournissent un modèle pour le développement de nouveaux agents thérapeutiques. En comprenant ses effets pharmacologiques, les chercheurs peuvent concevoir de nouveaux médicaments qui peuvent offrir une efficacité accrue ou des effets secondaires réduits pour le traitement de l'insomnie {svg_6}.

Mécanisme D'action

Target of Action

Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .

Mode of Action

It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .

Biochemical Pathways

Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .

Pharmacokinetics

Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .

Result of Action

Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .

Action Environment

The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .

Safety and Hazards

Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .

Analyse Biochimique

Biochemical Properties

Eszopiclone D8 plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complexes at binding sites located near benzodiazepine receptors, which enhances the inhibitory effects of GABA and promotes sedation and sleep . The primary biomolecules it interacts with include the GABA-A receptor subunits, particularly the alpha-1, alpha-2, and alpha-3 subunits . These interactions result in the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell function by enhancing GABAergic neurotransmission, which leads to increased inhibitory signaling in the brain . This modulation of cell signaling pathways results in sedative and hypnotic effects. Additionally, this compound can impact gene expression related to GABA receptor subunits and other proteins involved in synaptic transmission . It also influences cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA-A receptor complex. By binding to these receptors, this compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This compound does not directly activate the GABA-A receptors but modulates their response to GABA, resulting in its sedative and hypnotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and a relatively long half-life, which contributes to its sustained effects on sleep architecture . Over time, this compound maintains its efficacy in promoting sleep and reducing sleep latency. Prolonged use may lead to tolerance and a decrease in its effectiveness. Studies have shown that this compound can improve sleep spindles and memory consolidation in schizophrenia patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively promotes sleep and reduces sleep latency without significant adverse effects . At higher doses, this compound can cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the sedative effects but increases the risk of adverse reactions .

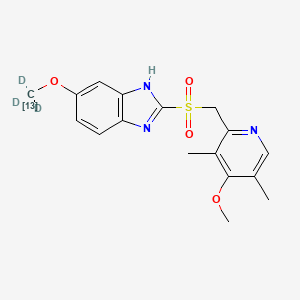

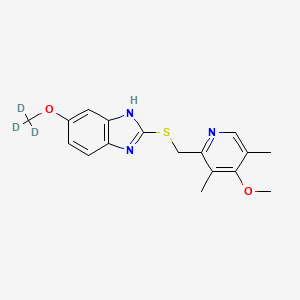

Metabolic Pathways

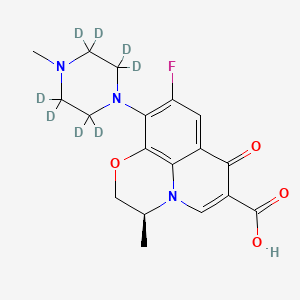

This compound is primarily metabolized in the liver through oxidation and demethylation pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1 . The major metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which are largely inactive. The incorporation of deuterium atoms in this compound can slow down the rate of metabolism, leading to prolonged drug action and reduced formation of potentially toxic metabolites .

Transport and Distribution

This compound is rapidly absorbed following oral administration and achieves peak plasma concentrations within approximately one hour . It is weakly bound to plasma proteins (52-59%) and has a volume of distribution of about 89.9 liters . The compound is distributed throughout the central nervous system, where it exerts its pharmacological effects. The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier effectively.

Subcellular Localization

This compound primarily localizes to the synaptic membranes of neurons in the brain, where it interacts with GABA-A receptors . Its activity is concentrated in regions involved in sleep regulation, such as the thalamus and cortex. The subcellular localization of this compound is influenced by its binding to GABA-A receptor subunits and its modulation of chloride ion channels. This targeting to specific neuronal compartments is essential for its sedative and hypnotic effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Eszopiclone D8 involves the incorporation of eight deuterium atoms into the molecular structure of Eszopiclone, which is a nonbenzodiazepine hypnotic agent. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Eszopiclone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group of Eszopiclone using a suitable protecting group such as Boc or Fmoc", "Step 2: Deuteration of the protected Eszopiclone using deuterated reagents and solvents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated methanol (CD3OD)", "Step 3: Deprotection of the amine group to obtain Eszopiclone D8", "Step 4: Purification of the product using standard techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

1093385-24-0 |

Formule moléculaire |

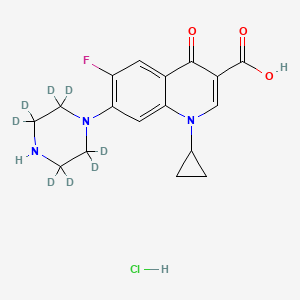

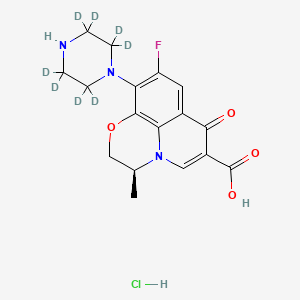

C17H9D8ClN6O3 |

Poids moléculaire |

396.86 |

Apparence |

White Solid |

melting_point |

197-200 °C |

Pureté |

0.95 |

Numéros CAS associés |

138729-47-2 (unlabelled) |

Synonymes |

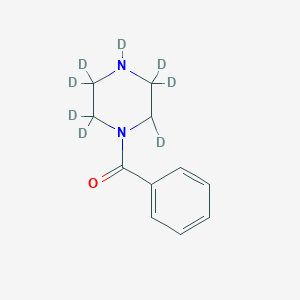

[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |

Étiquette |

Zopiclone Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)